molecular formula C8H4ClF3O2S B3336602 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 326-73-8

1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B3336602
CAS No.: 326-73-8
M. Wt: 256.63 g/mol
InChI Key: UATRNJCOYRSWFT-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a thiophene ring substituted with a chlorine atom and a trifluorobutane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid, nitric acid). Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions to prevent side reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to its combination of a thiophene ring with a trifluorobutane-1,3-dione moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATRNJCOYRSWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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